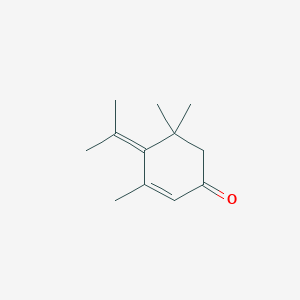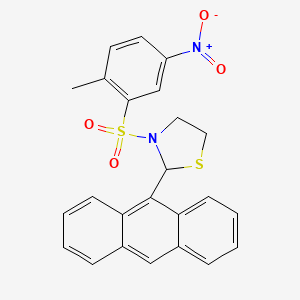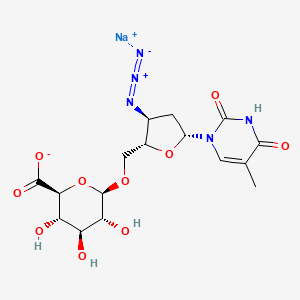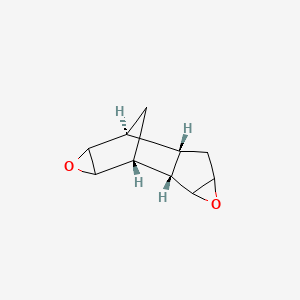
Dicyclopentadiene dioxide, endo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentadiene dioxide, endo, is a chemical compound with the molecular formula C10H12O2. It is a derivative of dicyclopentadiene, which is obtained as a by-product from the steam cracking process during the production of ethylene . This compound is known for its unique structure, which includes two epoxide groups, making it a valuable intermediate in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclopentadiene dioxide, endo, can be synthesized through the epoxidation of dicyclopentadiene. One common method involves the use of cumene hydroperoxide as an oxidizing agent in the presence of a titanium-containing silica catalyst . Another method employs 50% industrial hydrogen peroxide as the oxidant, with a macroporous crosslinked polystyrene resin grafted with N-benzyl-N,N-dimethyl-N-dodecyl quaternary ammonium phosphor tungsten heteropoly acid salts as the tri-phase phase transfer catalyst . The optimal reaction conditions for this method include a reaction temperature of 60°C and a reaction time of 12 hours, resulting in a yield of up to 89% .
Industrial Production Methods
Industrial production of this compound, typically involves large-scale epoxidation processes using similar oxidizing agents and catalysts as mentioned above. The choice of catalyst and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopentadiene dioxide, endo, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex epoxide derivatives.
Reduction: Reduction reactions can convert the epoxide groups into hydroxyl groups.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cumene hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more complex epoxides, while reduction can yield diols.
Wissenschaftliche Forschungsanwendungen
Dicyclopentadiene dioxide, endo, has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s epoxide groups make it useful in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of epoxide-containing pharmaceuticals.
Industry: It is used in the production of resins, adhesives, and coatings due to its reactive epoxide groups.
Wirkmechanismus
The mechanism of action of dicyclopentadiene dioxide, endo, primarily involves its epoxide groups. These groups can undergo ring-opening reactions, which are catalyzed by acids or bases. The resulting intermediates can then participate in various chemical transformations, making the compound a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclopentadiene: The parent compound, which lacks the epoxide groups.
Cyclopentadiene: A simpler diene that can undergo Diels-Alder reactions to form dicyclopentadiene.
Norbornene: Another bicyclic compound that can undergo similar reactions.
Uniqueness
Dicyclopentadiene dioxide, endo, is unique due to its two epoxide groups, which provide it with distinct reactivity compared to its parent compound and other similar compounds. This makes it particularly valuable in the synthesis of complex organic molecules and polymers.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(1R,2S,7S,8S)-4,10-dioxapentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C10H12O2/c1-4-3-2-6-10(11-6)7(3)5(1)9-8(4)12-9/h3-10H,1-2H2/t3-,4-,5+,6?,7-,8?,9?,10?/m0/s1 |
InChI-Schlüssel |
BQQUFAMSJAKLNB-XTNZTGIRSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]3CC4C([C@@H]3[C@@H]1C5C2O5)O4 |
Kanonische SMILES |
C1C2C3CC4C(C3C1C5C2O5)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



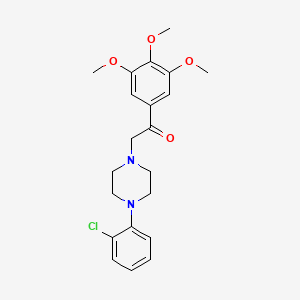
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)

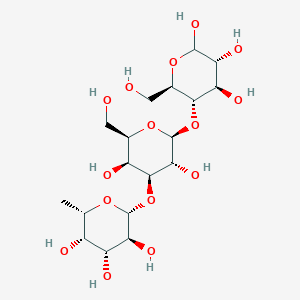
![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
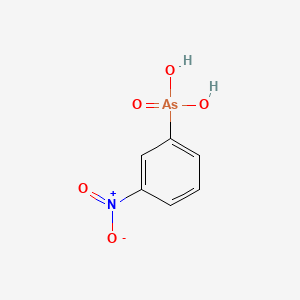
![2-Ethyl-5-{[2-(morpholin-4-yl)-2-phenylethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B13824984.png)
![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)
